molecular formula C7H3Cl2NO B1612808 3,5-Dichloro-2-hydroxybenzonitrile CAS No. 3336-32-1

3,5-Dichloro-2-hydroxybenzonitrile

Cat. No.: B1612808
CAS No.: 3336-32-1
M. Wt: 188.01 g/mol
InChI Key: ZTQVCIUXSLXAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3Cl2NO and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isostructures and Polymorphs

  • 3,5-Dichloro-4-hydroxybenzonitrile and its solvates exhibit unique chain-like arrangements due to OH...NC interactions. This structural characteristic is significant in the field of crystallography (Britton, 2006).

Electrochemical Reduction

  • The electrochemical reduction mechanism of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and its analogs has been studied, revealing insights into radical anion formation and subsequent chemical reactions (Sokolová et al., 2008).

Effects on Mitochondrial Activity

  • 3,5-Dichloro-4-hydroxybenzonitrile and its analogs affect the respiration of mitochondria isolated from white potato tubers, indicating potential applications in understanding mitochondrial-mediated processes (Ferrari & Moreland, 1969).

Photochemical Properties

  • The photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound closely related to 3,5-Dichloro-2-hydroxybenzonitrile, has been studied, providing insights into the behavior of such compounds under light exposure (Bonnichon et al., 1999).

Synthesis Methods

  • Studies have explored efficient synthesis methods for compounds related to this compound, which are important in the development of new chemical compounds (Wu Guo-qiang, 2010).

Biotransformation and Herbicide Detoxification

  • The biotransformation of chloroxynil by soil bacteria has been investigated, providing insights into environmental remediation and detoxification processes (Veselá et al., 2012).
  • Transgenic plants expressing a bacterial detoxification gene show resistance to bromoxynil, a similar compound, indicating applications in agricultural biotechnology (Stalker et al., 1988).

Herbicide Metabolism and Photodegradation

  • The metabolism of 2,6-dichlorobenzonitrile, a related compound, in animals, provides insights into the biological effects and degradation pathways of such herbicides (Wit & van Genderen, 1966).
  • Photodegradation studies of bromoxynil offer valuable information on the environmental fate of similar herbicides (Kochany, 1992).

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQVCIUXSLXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613767
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-32-1
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.